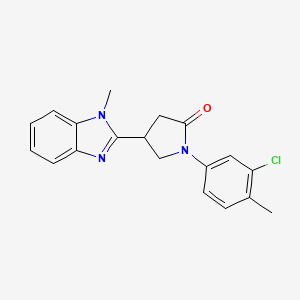

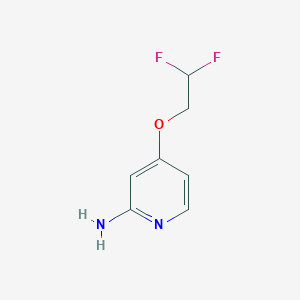

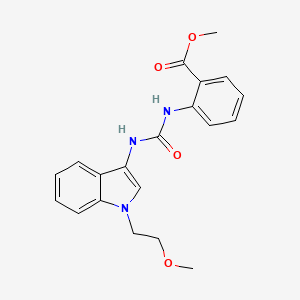

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl alcohol involves acylation, hydrolysis, washing, distillation, and crystallization . The method uses m-dichlorobenzene and acetic anhydride in acylation reaction under the effects of anhydrous aluminum trichloride .Chemical Reactions Analysis

2,4-Dichlorobenzyl alcohol is used in the synthesis of biaryls by following the Suzuki coupling . It is also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .Applications De Recherche Scientifique

Synthesis and Characterization in Organic Chemistry

- Pyrazole derivatives, including compounds similar to 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, are synthesized and characterized for their potential as antibacterial agents. These compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli (Pareek, Joseph, & Seth, 2015).

Biological Activity and Medicinal Chemistry

- Arylazopyrazoles, closely related to the compound , have been synthesized and tested for their antibacterial activity. These compounds show significant activity against various bacteria, indicating their potential in medicinal chemistry (Sharma, Sharma, & Dixit, 2010).

Applications in Materials Science

- Pyrazole derivatives have been used in the synthesis of metallomacrocyclic palladium(II) complexes, demonstrating their utility in the field of inorganic chemistry and materials science (Guerrero et al., 2008).

Nanotechnology and Photocatalytic Activities

- Pyrazole-based ligands have been utilized in the synthesis of CdS nanocrystals. These nanocrystals exhibit quantum confinement effects and are applied in photodegradation of dyes, highlighting their potential in nanotechnology and environmental applications (Mondal et al., 2015).

Antimicrobial and Larvicidal Activities

- Novel pyrazole/pyridine compounds, including their nanocrystalline metal sulfide derivatives, exhibit antimicrobial and larvicidal activities. These findings suggest applications in public health and environmental management (Mondal et al., 2017).

Catalytic Activities

- Copper(I) complexes of pyrazole derivatives show catechol oxidase mimetic activity, indicating their potential use in catalysis and enzyme mimicry (Santra et al., 2016).

Mécanisme D'action

Safety and Hazards

2,4-Dichlorobenzyl alcohol is classified as having acute toxicity, serious eye damage, and is harmful to aquatic life with long-lasting effects . Precautions include avoiding breathing dust/ fume/ gas/ mist/ vapors/ spray, using only outdoors or in a well-ventilated area, and wearing eye protection/ face protection .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(14)5-12(10)15/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIAOWWVZSSAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2443307.png)